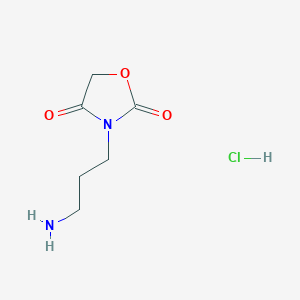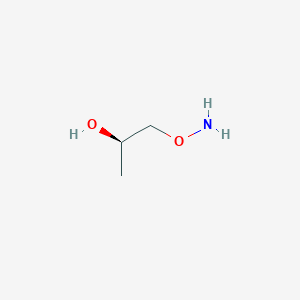![molecular formula C14H10N2O7 B1380583 Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1333377-78-8](/img/structure/B1380583.png)
Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester
説明
This compound, also known as 2,5-dioxopyrrolidin-1-yl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate, is a chemical with the molecular formula C14H10N2O7 . It has a molecular weight of 318.24 .
Molecular Structure Analysis
The molecular structure of this compound includes an isoindoline ring, which is a type of heterocyclic compound, and a pyrrolidinone ring, which is a type of lactam . The compound also contains acetic acid and ester functional groups .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 488.1±55.0 °C . Other physical and chemical properties such as its melting point, density, and solubility would need to be determined experimentally.科学的研究の応用
Synthesis of Compounds for Learning and Memory Processes
A study by Pinza and Pifferi (1978) focused on the synthesis of esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which can be seen as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid. These compounds are potentially active in learning and memory processes, highlighting the chemical's role in the development of neuroactive substances Pinza & Pifferi, 1978.
Application in Electrochemical Hybridization Sensors
Cha et al. (2003) demonstrated the use of a derivative, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)), in electrochemical hybridization sensors. This study provides a synthetic route for PTAE, showcasing its application as a monomer in conducting polymer sensors for biological recognition, with implications for DNA detection and molecular diagnostics Cha et al., 2003.
Synthesis of Heterocyclic Compounds
Research by Guesdon et al. (2001) on the synthesis of 1,3,4‐oxa(or thia)diazaheterocycles starting from 2‐(pyrrol-1'-yl)phthalimide, which involves the formation of 1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrrol-2 carbaldehyde, contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications Guesdon et al., 2001.
Molecular Properties Investigation
A study by Bouklah et al. (2012) on the DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones, including derivatives related to the chemical , provides insights into the electronic properties and thermodynamics parameters of these compounds. This research has implications for understanding the molecular behavior and designing materials with desired electronic properties Bouklah et al., 2012.
Crystal Structures of Complexes
Karmakar and Baruah (2008) investigated the crystal structures of complexes involving a related compound, contributing to the understanding of molecular architecture and interactions. This research can inform the design of new materials and drugs by elucidating the structural basis of molecular function Karmakar & Baruah, 2008.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c17-10-5-6-11(18)15(10)23-12(19)7-22-16-13(20)8-3-1-2-4-9(8)14(16)21/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKISXMROPLMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118753 | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333377-78-8 | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333377-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)







![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)



